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Compound of Interest

Compound Name: Isophysalin G

Cat. No.: B12089377

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used in the nuclear
magnetic resonance (NMR) structural elucidation of Isophysalin G, a complex natural product.
The following sections detail the quantitative NMR data, experimental protocols, and the logical
workflow for determining its intricate molecular architecture.

Isophysalin G: Spectroscopic Data

The structural elucidation of Isophysalin G relies on a suite of one-dimensional (1D) and two-
dimensional (2D) NMR experiments. The complete *H and 3C NMR assignments, based on a
revised structure, are summarized below.[1][2]

Table 1: *H (500 MHz) and 13C (125 MHz) NMR Data for Isophysalin G in CDCIs
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Position 13C (6, ppm) H (8, ppm, mult., J in Hz)
1 209.6 -

2 126.7 5.95 (d, 10.0)

3 141.7 7.01 (dd, 10.0, 5.0)
4 122.8 6.19 (d, 5.0)

5 156.2 -

6 77.3 4.21 (s)

7 70.4 4.43 (dd, 3.6, 1.7)
8 45.1 2.55 (m)

9 40.8 2.80 (m)

10 55.2 -

11 28.9 2.15 (m), 1.95 (m)
12 35.1 2.30 (m), 2.05 (m)
13 80.5 -

14 108.3 -

15 209.5 -

16 85.1 4.58 (s)

17 58.2 2.90 (m)

18 75.4 -

19 20.1 1.37 (s)

20 82.1 -

21 22.7 1.88 (s)

22 78.9 4.58 (s)

23 29.8 2.45 (m), 2.10 (m)
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24 38.7 2.65 (m)
25 75.4

26 176.9

27 17.4 1.24 (d, 6.5)
28 20.1 1.24 (s)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of

Isophysalin G are provided below.

Sample Preparation

 Dissolution: Dissolve approximately 5-10 mg of purified Isophysalin G in 0.5-0.6 mL of
deuterated chloroform (CDCls).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

« Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to
remove any particulate matter.

1D NMR Spectroscopy

» Objective: To determine the proton chemical shifts, multiplicities (splitting patterns), and
coupling constants.

» Pulse Sequence: A standard single-pulse experiment (zg30).
¢ Acquisition Parameters:

o Spectrometer Frequency: 500 MHz

o Spectral Width: 12-16 ppm

o Acquisition Time: 2-3 seconds
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o Relaxation Delay: 1-2 seconds

o Number of Scans: 16-64

e Processing:

o

Apply a line broadening factor of 0.3 Hz.

Fourier transform the FID.

[¢]

[e]

Phase and baseline correct the spectrum.

[e]

Reference the spectrum to the TMS signal at 0.00 ppm.

o

Integrate all signals.
o Objective: To determine the chemical shifts of all carbon atoms.
o Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

e Acquisition Parameters:

o

Spectrometer Frequency: 125 MHz

[¢]

Spectral Width: 220-250 ppm

[¢]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2 seconds

o

Number of Scans: 1024-4096 (or more, depending on sample concentration)
e Processing:

o Apply a line broadening factor of 1-2 Hz.

o Fourier transform the FID.

o Phase and baseline correct the spectrum.
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o Reference the spectrum to the CDClIs solvent peak at 77.16 ppm.

o Objective: To differentiate between methyl (CHs), methylene (CHz), methine (CH), and
quaternary carbons.[3][4]

e Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.

o Acquisition Parameters: Similar to 3C NMR, with the appropriate pulse angle for each
experiment.

 Interpretation:
o DEPT-45: All protonated carbons appear as positive signals.
o DEPT-90: Only CH signals appear as positive signals.[1]

o DEPT-135: CH and CHs signals are positive, while CH: signals are negative.[1][4]
Quaternary carbons are absent in all DEPT spectra.[3][4]

2D NMR Spectroscopy

o Objective: To identify proton-proton spin-spin coupling networks, typically through two to
three bonds.[5][6][7]

e Pulse Sequence: Gradient-selected COSY (gCOSY).
e Acquisition Parameters:

o Acquire a 2048 x 256 data matrix.

o Set the spectral width in both dimensions to encompass all proton signals.
e Processing:

o Apply a sine-bell window function in both dimensions.

o Zero-fill to a 2048 x 2048 matrix.

o Fourier transform and phase correct the data.
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Interpretation: Cross-peaks indicate coupled protons.

Objective: To identify direct one-bond correlations between protons and their attached
carbons.

Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).
Acquisition Parameters:
o Acquire a 2048 x 256 data matrix.

o Set the spectral width in F2 (*H) to cover all proton signals and in F1 (33C) to cover all
carbon signals.

o Optimize for a one-bond *tJCH coupling constant of ~145 Hz.
Processing:

o Apply a squared sine-bell window function in both dimensions.
o Zero-fill to a 2048 x 1024 matrix.

o Fourier transform and phase correct the data.

Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is
directly attached to.

Objective: To identify long-range (typically 2-4 bonds) correlations between protons and
carbons.

Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).
Acquisition Parameters:

o Acquire a 2048 x 256 data matrix.

o Set the spectral widths as in the HSQC experiment.

o Optimize for long-range coupling constants (e.g., 8 Hz).
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e Processing:
o Apply a sine-bell window function in both dimensions.
o Zero-fill to a 2048 x 1024 matrix.
o Fourier transform (magnitude calculation is often sufficient).

« Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away,

which is crucial for assembling the carbon skeleton.

Structural Elucidation Workflow & Key Correlations

The structural elucidation of Isophysalin G is a systematic process that integrates data from all
the aforementioned NMR experiments. The general workflow and key correlations are
illustrated in the following diagrams.

1D NMR Experiments 2D NMR Experiments

H NMR 3C NMR DEPT (90, 135) Ccosy HSQC HMBC
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Click to download full resolution via product page

Figure 1. Workflow for the structural elucidation of Isophysalin G using NMR spectroscopy.
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Figure 2. Key HMBC and COSY correlations for Isophysalin G structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the NMR Structural
Elucidation of Isophysalin G]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12089377#isophysalin-g-nmr-structural-elucidation-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://experiments.springernature.com/techniques/nmr
https://experiments.springernature.com/techniques/nmr
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2020.00009/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2020.00009/full
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/product/b12089377#isophysalin-g-nmr-structural-elucidation-techniques
https://www.benchchem.com/product/b12089377#isophysalin-g-nmr-structural-elucidation-techniques
https://www.benchchem.com/product/b12089377#isophysalin-g-nmr-structural-elucidation-techniques
https://www.benchchem.com/product/b12089377#isophysalin-g-nmr-structural-elucidation-techniques
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12089377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12089377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

